N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-(2-thienyl)acetamide
Overview
Description
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-(2-thienyl)acetamide is a useful research compound. Its molecular formula is C20H19N3OS and its molecular weight is 349.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Effects and Applications
Biological Activities : Research into compounds with similar structures, such as acetamide and formamide derivatives, reveals considerable interest in their toxicological profiles, biological consequences of exposure, and potential therapeutic applications. For instance, studies on the biological effects of various acetamide and formamide derivatives have significantly contributed to understanding their commercial importance and implications for human health Kennedy, 2001.
Chemical Properties and Synthetic Applications : Investigations into the chemical properties and synthesis of compounds containing thiophene rings, akin to the thienyl component of the mentioned compound, underscore their importance in medicinal chemistry. The versatility of thiophene derivatives in synthesizing biologically active molecules highlights their role in developing novel therapeutic agents Drehsen & Engel, 1983.
Research Implications and Utility
Optoelectronic Materials : The integration of heterocyclic compounds like pyrazole and thiophene into optoelectronic materials showcases their potential in creating innovative electronic and luminescent devices. The synthesis and application of such derivatives in photo- and electroluminescence open new avenues for research and development in materials science Lipunova et al., 2018.
Environmental and Water Treatment Research : The study of nitrogenous disinfection by-products (N-DBPs), including compounds structurally related to acetamides and thiophenes, in drinking water, reveals the importance of understanding their formation, occurrence, and control. Such research is crucial for ensuring water safety and developing more effective water treatment processes to mitigate potential health risks Bond et al., 2011.
Properties
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-2-thiophen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-14-15(2)23(13-16-7-4-3-5-8-16)20(18(14)12-21)22-19(24)11-17-9-6-10-25-17/h3-10H,11,13H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTSSJLCPVBPFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)CC2=CC=CS2)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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